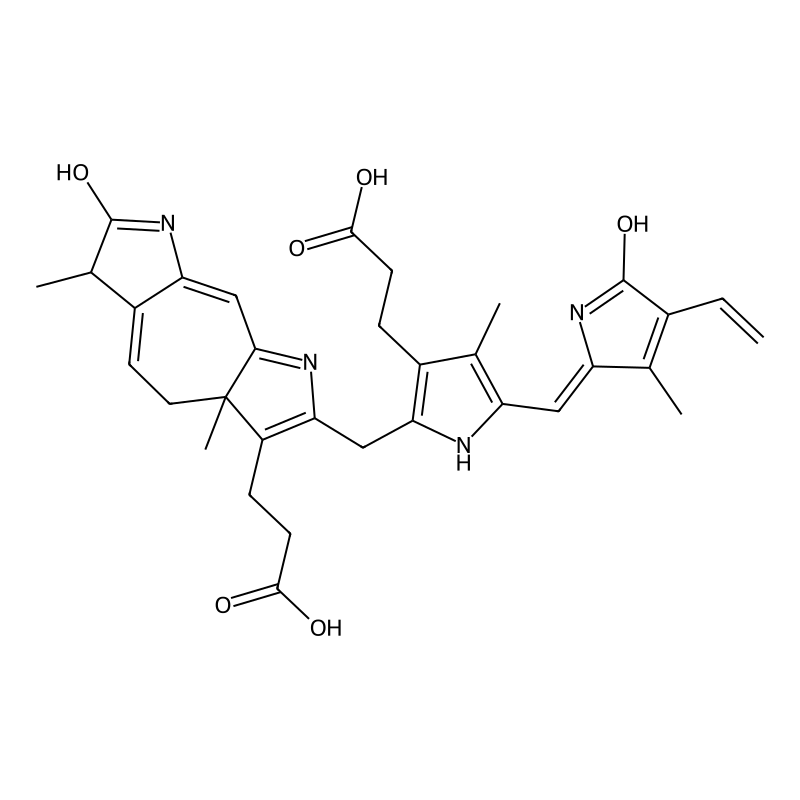Lumirubin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Lumirubin is a structural isomer of bilirubin, primarily formed during phototherapy, a common treatment for neonatal jaundice. This compound is characterized by its increased polarity compared to bilirubin, which enhances its solubility and facilitates its excretion via urine and bile. Lumirubin is produced when bilirubin, a lipophilic molecule, undergoes photo
Lumirubin exhibits lower toxicity compared to its parent compound, bilirubin. Its polar nature allows it to bind more effectively to albumin, reducing potential cytotoxic effects on cells . Studies indicate that lumirubin does not adversely affect cell proliferation or differentiation in neural stem cells, unlike bilirubin, which can be cytotoxic at higher concentrations . This property makes lumirubin an essential component in managing neonatal jaundice safely.
The synthesis of lumirubin can be achieved through phototherapy protocols that involve exposing unconjugated bilirubin to specific wavelengths of light. The process typically includes:
- Preparation: Unconjugated bilirubin is dissolved in a suitable solvent (e.g., sodium hydroxide) and neutralized.
- Irradiation: The solution is then irradiated with light at approximately 460 nm for a set duration (e.g., 120 minutes).
- Extraction: Following irradiation, lumirubin is extracted using organic solvents (e.g., chloroform) and purified through techniques such as thin-layer chromatography or high-performance liquid chromatography .
Lumirubin's primary application lies in its role in treating neonatal jaundice through phototherapy. By converting toxic bilirubin into lumirubin, this treatment reduces serum bilirubin levels effectively and minimizes the risk of kernicterus—a severe neurological condition resulting from high bilirubin levels . Additionally, research into lumirubin's effects on cellular processes suggests potential applications in regenerative medicine and neuroprotection due to its lower toxicity profile compared to bilirubin .
Recent studies have explored the interactions between lumirubin and various biological systems. For instance, research indicates that lumirubin does not significantly affect the proliferation or differentiation of neural stem cells at biologically relevant concentrations, contrasting with bilirubin's cytotoxic effects . Furthermore, lumirubin's binding affinity for albumin may enhance its stability and reduce potential side effects during therapeutic applications .
Lumirubin shares structural similarities with several other compounds derived from bilirubin. Here are some notable comparisons:
| Compound | Structure | Solubility | Toxicity Level | Main Application |
|---|---|---|---|---|
| Bilirubin | ZZ form | Low | High | Treatment of jaundice |
| Lumirubin | Structural isomer | High | Low | Phototherapy for neonatal jaundice |
| Configurational Isomers | 4Z,15E-bilirubin | Moderate | Moderate | Phototherapy |
| Monoglucuronylated Lumirubins | Modified lumirubins | High | Low | Enhanced excretion |








